2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide
Description
2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide is a synthetic organic compound featuring a propanamide backbone with a propyl group at the terminal amine. Key structural motifs include:
- A propanoylamino linker (CH₂CH₂CONH–) bridging the sulfonamide and amide groups.
- A terminal N-propylpropanamide group, influencing solubility and bioavailability.
The compound’s molecular formula is C₂₁H₂₈N₄O₄S, with a molar mass of 440.5 g/mol.
Properties
IUPAC Name |
2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-3-11-18-17(22)14(2)20-16(21)9-12-19-25(23,24)13-10-15-7-5-4-6-8-15/h4-8,10,13-14,19H,3,9,11-12H2,1-2H3,(H,18,22)(H,20,21)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFGOQXHUJRQRQ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)NC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)C(C)NC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring sulfonamide and amide linkages, positions it as a candidate for various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C17H25N3O4S
- Molecular Weight : 367.46 g/mol
- Purity : Typically around 95% for research purposes
- Solubility : Soluble in common organic solvents
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. The key steps include:
- Formation of the sulfonamide linkage.
- Coupling reactions to introduce the phenylethenyl group.
- Amide bond formation to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various biochemical pathways. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds often act as inhibitors of enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways, contributing to its pharmacological effects.
Biological Activity Studies
Recent studies have highlighted the following biological activities associated with this compound:
Case Studies
- Antimicrobial Efficacy : In a study evaluating the compound's antimicrobial properties, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics.
- Cytotoxicity Against Cancer Cells : A series of assays demonstrated that the compound induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values indicating potent cytotoxicity at micromolar concentrations.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, supporting its anti-inflammatory potential.
Comparison with Similar Compounds
Key Features :
- Core structure : Quinazolin-4-one (aromatic heterocycle) instead of a propanamide backbone.
- Shared groups : (E)-2-phenylethenyl and sulfonamide substituents.
- Bioactivity : Exhibits COX-2 inhibitory activity (47.1% inhibition at 20 μM), attributed to sulfonamide interactions with the enzyme’s hydrophobic pocket .
Comparison :
| Property | Target Compound | Quinazolinone Derivative |
|---|---|---|
| Core Structure | Propanamide | Quinazolin-4-one |
| Sulfonamide Position | Propanoylamino linker | Attached to styrenyl moiety |
| Bioactivity | Not reported | COX-2 inhibition (47.1%) |
| Molecular Formula | C₂₁H₂₈N₄O₄S | ~C₂₃H₁₉N₃O₃S (estimated) |
The target compound’s flexible propanamide backbone may enhance solubility compared to the rigid quinazolinone core, but its lack of an aromatic heterocycle could reduce binding affinity for COX-2 .
Key Features :
- Shared backbone : Propenamide group.
- Substituents: Chloro-fluorobenzyl ether and dimethylamino propyl group.
- Molecular Formula : C₂₁H₂₄ClFN₂O₂ (molar mass: 390.88 g/mol).
Comparison :
| Property | Target Compound | Propenamide Analogue |
|---|---|---|
| Amide Type | Propanamide | Propenamide |
| Substituents | Styrenyl sulfonamide | Chloro-fluorobenzyl ether |
| Polar Groups | Sulfonamide | Dimethylamino |
| Molar Mass | 440.5 g/mol | 390.88 g/mol |
However, the chloro-fluorobenzyl substituent in the analogue could confer greater metabolic stability .
Sulfonamide-Containing Compounds
Key Features :
- Vinyl sulfone group (–SO₂–CH=CH–) vs. sulfonamide (–SO₂–NH–) in the target compound.
- Bioactivity : Vinyl sulfones are protease inhibitors (e.g., caspases, proteasomes).
Comparison :
| Property | Target Compound | Vinyl Sulfone |
|---|---|---|
| Sulfur Group | Sulfonamide | Vinyl sulfone |
| Reactivity | Stable hydrogen-bond donor | Electrophilic, covalent enzyme inhibitor |
| Backbone | Propanamide | Peptide-like |
The target compound’s sulfonamide group is less reactive than a vinyl sulfone, suggesting non-covalent binding mechanisms rather than irreversible inhibition .
Research Findings and Implications
- Pharmacokinetics : The propanamide backbone may improve metabolic stability compared to ester-containing analogues.
- Knowledge Gaps: No direct bioactivity data exists for the target compound; predictions are extrapolated from structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
